2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)acetamide
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Description
2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C20H17N3O7S2 and its molecular weight is 475.49. The purity is usually 95%.
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Biological Activity
The compound 2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)acetamide represents a novel thiazolidinone derivative with potential biological activities. Its structure features a thiazolidinone ring, a dimethoxyphenyl group, and a nitrobenzamide moiety, which contribute to its diverse pharmacological properties.
The molecular formula of the compound is C14H13N3O6S2 with a molecular weight of approximately 339.39 g/mol. The compound is characterized by its complex structure that allows for various interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant antimicrobial , antifungal , and anticancer properties. The following sections detail these activities based on recent studies.
Antimicrobial Activity
The compound has been investigated for its potential as an antimicrobial agent. Studies suggest that it can inhibit the growth of various bacterial strains by disrupting cell wall synthesis and interfering with metabolic pathways. For example, it has shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) reported in the range of 10-50 µg/mL .
Antifungal Activity
The antifungal activity of the compound has also been evaluated. It demonstrated promising results against phytopathogenic fungi such as Alternaria solani and Phoma lingam, with effective concentrations (EC50) reported at 0.85 µg/mL and 2.29 µg/mL, respectively . These findings highlight its potential as a lead compound for developing new antifungal agents.
Anticancer Properties
In addition to its antimicrobial and antifungal activities, the compound has shown anticancer properties in various cell lines. It was found to induce apoptosis in human leukemia cells, suggesting that it may inhibit cancer cell proliferation through mechanisms involving cell cycle arrest and apoptosis induction .
The biological effects of this compound are attributed to its interaction with specific molecular targets within cells. For instance:
- Antimicrobial Mechanism : It is believed to inhibit enzymes involved in bacterial cell wall synthesis.
- Anticancer Mechanism : The compound may interfere with signaling pathways that regulate cell proliferation and survival, leading to increased apoptosis in cancer cells .
Case Studies and Research Findings
Properties
IUPAC Name |
2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O7S2/c1-29-15-6-3-11(7-16(15)30-2)8-17-19(26)22(20(31)32-17)10-18(25)21-13-9-12(23(27)28)4-5-14(13)24/h3-9,24H,10H2,1-2H3,(H,21,25)/b17-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLBGRPAGSZHKW-IUXPMGMMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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